molecular formula C14H11BrO3 B568027 3-(Benzyloxy)-5-bromobenzoic acid CAS No. 1242336-70-4

3-(Benzyloxy)-5-bromobenzoic acid

Cat. No. B568027
M. Wt: 307.143
InChI Key: GFROXMGZVLABNJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used as a pharmaceutical intermediate . The compound has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of bifunctional 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides were synthesized from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as a selective amide coupling agent .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-5-bromobenzoic acid consists of a benzyloxy group attached to the third carbon of the benzoic acid molecule . The compound has a molecular formula of C14H12O3 .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Results or Outcomes : An extensive optimization regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken . Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .

2. Synthesis of Chromane Derivatives

  • Application Summary : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The results of the study are not explicitly mentioned in the source .

3. Microwave Suzuki-Miyaura Coupling

  • Application Summary : This compound is used as a reactant in microwave Suzuki-Miyaura coupling .
  • Methods of Application : The Suzuki-Miyaura coupling reaction is performed under microwave irradiation .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

4. Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

  • Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

5. Synthesis of Substituted Isoindolines

  • Application Summary : This compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

6. Ruthenium-catalyzed Hydrogenation

  • Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in ruthenium-catalyzed hydrogenation .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

3. Microwave Suzuki-Miyaura Coupling

  • Application Summary : This compound is used as a reactant in microwave Suzuki-Miyaura coupling .
  • Methods of Application : The Suzuki-Miyaura coupling reaction is performed under microwave irradiation .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

4. Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

  • Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

5. Synthesis of Substituted Isoindolines

  • Application Summary : This compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

6. Ruthenium-catalyzed Hydrogenation

  • Application Summary : “3-(Benzyloxy)-5-bromobenzoic acid” is used in ruthenium-catalyzed hydrogenation .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this specific application are not explicitly mentioned in the source .

Safety And Hazards

While specific safety data for 3-(Benzyloxy)-5-bromobenzoic acid is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and storing in a dry, cool, and well-ventilated place .

Future Directions

Future research directions could involve further exploration of the compound’s potential uses in pharmaceutical applications, as well as its role in chemical reactions such as the Suzuki–Miyaura coupling . Additionally, the development of novel protease-cleavable linkers for selective drug delivery could be an interesting area of study .

properties

IUPAC Name

3-bromo-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFROXMGZVLABNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681841
Record name 3-(Benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-bromobenzoic acid

CAS RN

1242336-70-4
Record name 3-Bromo-5-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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